N-[4-(furan-2-yl)but-3-en-2-ylidene]hydroxylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[4-(furan-2-yl)but-3-en-2-ylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-7(9-10)4-5-8-3-2-6-11-8/h2-6,10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVOTFYZEZERCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C=CC1=CC=CO1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies and Mechanistic Investigations of N 4 Furan 2 Yl but 3 En 2 Ylidene Hydroxylamine
Methodologies for Targeted Synthesis of N-[4-(furan-2-yl)but-3-en-2-ylidene]hydroxylamine
The principal and most direct route for the synthesis of this compound is the condensation reaction between its corresponding carbonyl precursor, 4-(furan-2-yl)but-3-en-2-one (B6264371), and hydroxylamine (B1172632). orgsyn.org This reaction, while fundamentally a classic example of imine formation, requires careful optimization to achieve high yields and control the stereochemical outcome. thieme-connect.com
Optimizing Condensation Reactions between Hydroxylamine and Carbonyl Precursors
The reaction proceeds via the nucleophilic addition of hydroxylamine to the carbonyl carbon of 4-(furan-2-yl)but-3-en-2-one, forming a carbinolamine intermediate, which then dehydrates to yield the final oxime product. The efficiency of this transformation is highly dependent on a delicate balance of reaction parameters.
In reactions where multiple products can be formed, the principles of kinetic and thermodynamic control are paramount in determining the final product distribution. wikipedia.orgjackwestin.com For the synthesis of this compound, this primarily relates to the formation of geometric isomers (E/Z) at the C=N bond.
Kinetic Product: The kinetic product is the one that forms the fastest, as it proceeds through a transition state with a lower activation energy. youtube.com In oxime synthesis, this often corresponds to one of the geometric isomers. Reactions conducted at low temperatures for short durations typically favor the kinetic product because most molecules have enough energy to overcome the lower activation barrier but not the higher one, and the reaction is essentially irreversible. masterorganicchemistry.com
The interplay between these two regimes is critical for selectively isolating a desired isomer of this compound.
Table 1: Influence of Reaction Conditions on Product Control in Oximation This table illustrates the general principles of kinetic vs. thermodynamic control as they apply to the synthesis of oxime isomers.
| Control Type | Favored Conditions | Rationale | Expected Outcome for Isomer Ratio |
|---|---|---|---|
| Kinetic Control | Low Temperature, Short Reaction Time | The reaction is under rate control and is effectively irreversible. The product distribution is determined by the relative activation energies for the formation of each isomer. masterorganicchemistry.com | Higher proportion of the isomer that is formed more rapidly. |
| Thermodynamic Control | High Temperature, Long Reaction Time | The reaction is under equilibrium control and is reversible. The system has sufficient energy to overcome activation barriers for both forward and reverse reactions, allowing the product mixture to settle in the lowest energy state. wikipedia.org | Higher proportion of the more stable isomer. |
The choice of catalyst and solvent system profoundly impacts the rate and yield of oxime formation. The reaction is typically catalyzed by either acids or bases, which facilitate the nucleophilic attack and subsequent dehydration steps.
Catalysts: A wide range of catalysts have been developed for oximation. Weak acids, such as oxalic acid, can be used to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for attack by hydroxylamine. orientjchem.org Various solid catalysts, including ZnO, Bi2O3, and basic alumina, have been employed, often under solvent-free conditions, to promote the reaction efficiently and offer advantages like simple workup and reusability. nih.gov For instance, Bi2O3 has been shown to be highly effective under solvent-free grinding conditions, leading to nearly quantitative yields in very short reaction times. nih.gov The use of Na2CO3 in a grinding method has also proven to be a simple and environmentally friendly approach. asianpubs.org
Solvent Systems: The solvent plays a crucial role in solubilizing reactants and stabilizing intermediates. Protic solvents like ethanol (B145695) and methanol (B129727) are commonly used. orgsyn.org Aqueous solvent systems are also viable and offer environmental benefits. rsc.org In some cases, solvent-free, or solid-state, reactions provide a green chemistry approach, reducing waste and often accelerating reaction rates. nih.gov The choice of solvent can also influence the equilibrium position between E and Z isomers. Theoretical studies on acetaldoxime (B92144) have suggested that water can play a direct role in the E/Z isomerization mechanism through the formation of a protonated oxime-water adduct. researchgate.net
Table 2: Effect of Selected Catalysts and Conditions on Oximation Reactions This table summarizes findings from studies on various carbonyl compounds, which are applicable to the synthesis of this compound.
| Catalyst / Condition | Solvent | Temperature | Key Advantages |
|---|---|---|---|
| Oxalic Acid | Acetonitrile (B52724) | Reflux | Good to excellent yields (90-95%) for various aldehydes and ketones. orientjchem.org |
| Bi2O3 | Solvent-free (Grinding) | Room Temperature | Environmentally safe, rapid (1.5-3 min), and provides excellent yields. nih.gov |
| CuSO4 | Solvent-free | 90 °C | Highly stereoselective for the E isomer of aldoximes under mild conditions. thieme-connect.comresearchgate.net |
| K2CO3 | Solvent-free | Room Temperature | Highly stereoselective for the Z isomer of ketoximes. thieme-connect.comthieme-connect.com |
Multi-Component Reactions for Concurrent Scaffold Assembly
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular architectures in a single synthetic operation. For the synthesis of this compound and its analogues, MCRs can be designed to bring together the furan (B31954) moiety, the butenone backbone, and the hydroxylamine functionality in a convergent manner.
One hypothetical MCR strategy could involve the reaction of a furan-containing aldehyde, a ketone, and hydroxylamine in the presence of a suitable catalyst. This approach, inspired by reactions such as the Hantzsch dihydropyridine (B1217469) synthesis, would allow for the rapid assembly of the core scaffold. nih.gov The choice of catalyst and reaction conditions would be crucial in directing the chemoselectivity of the reaction and maximizing the yield of the desired oxime. For instance, a one-pot reaction combining 2-furaldehyde, acetone, and hydroxylamine under acidic or basic catalysis could potentially lead to the formation of the target molecule, though this specific MCR for this exact compound is not explicitly detailed in the provided search results. The versatility of MCRs allows for the incorporation of diverse functionalities by varying the starting components, making it a powerful tool for generating libraries of related compounds for further investigation. researchgate.net
Mechanistic Elucidation of Formation Pathways
Understanding the reaction mechanisms involved in the formation of this compound is fundamental for optimizing its synthesis and controlling its stereochemistry.
The formation of an oxime from a ketone and hydroxylamine is a classic condensation reaction. quora.comchemtube3d.com In the case of an α,β-unsaturated ketone like 4-(furan-2-yl)but-3-en-2-one, the reaction with hydroxylamine proceeds through a nucleophilic addition to the carbonyl carbon. The nitrogen atom of hydroxylamine, being a stronger nucleophile than the oxygen atom, attacks the electrophilic carbonyl carbon. ic.ac.uk This is attributed to the lower electronegativity of nitrogen and the α-effect, where the adjacent oxygen's lone pairs enhance the nucleophilicity of the nitrogen. ic.ac.uk
Computational chemistry provides powerful tools for elucidating the intricate details of reaction mechanisms, including the structures of transition states and the associated energy barriers. acs.org Density functional theory (DFT) calculations can be employed to model the reaction pathway for the formation of this compound.
Such studies can compare different potential pathways, for instance, a stepwise mechanism involving a zwitterionic intermediate versus a concerted mechanism where bond formation and proton transfers occur simultaneously. ic.ac.uk Computational models can incorporate solvent effects to provide a more realistic representation of the reaction environment. acs.org For the addition of hydroxylamine to a ketone, computational studies have shown that a concerted mechanism involving a cyclic transition state with one or more water molecules to facilitate proton transfer is often energetically favorable over a simple stepwise process. ic.ac.uk These calculations can predict the activation energies for each step, identifying the rate-determining step of the reaction, which is often the dehydration of the carbinolamine intermediate. datapdf.com
Advanced Derivatization and Functionalization Strategies
The oxime functionality in this compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.
The oxime group can undergo reactions at both the nitrogen and oxygen atoms, as well as transformations involving the C=N bond.
Alkylation of oximes can occur at either the nitrogen or the oxygen atom, leading to nitrones (from N-alkylation) or oxime ethers (from O-alkylation), respectively. acs.org The regioselectivity of the alkylation is influenced by several factors, including the structure of the oxime, the nature of the alkylating agent, the base used, and the reaction conditions. nih.gov
Generally, O-alkylation is the more common pathway when using alkyl halides in the presence of a base. acs.org The reaction proceeds via the deprotonation of the hydroxyl group to form an oximate anion, which then acts as a nucleophile. The choice of base and solvent can significantly impact the N/O selectivity. For instance, using silver salts of the oxime has been reported to favor O-alkylation. nih.gov In contrast, specific conditions or reagents might be required to favor N-alkylation.
Chemical Transformations of the Oxime Functional Group
Reductive and Oxidative Manipulations
The conjugated system and the oxime moiety within this compound offer multiple sites for reductive and oxidative transformations. The selective manipulation of these functional groups is crucial for accessing a diverse range of molecular architectures.
Reductive Manipulations:
The reduction of this compound can be directed towards the carbon-carbon double bond, the carbon-nitrogen double bond of the oxime, or a complete reduction of the oxime to an amine. The choice of reducing agent and reaction conditions dictates the outcome of the reaction.
Catalytic Hydrogenation: The use of catalytic hydrogenation allows for a controlled reduction of the molecule. Depending on the catalyst and conditions, selective reduction of the olefinic double bond can be achieved, yielding N-[4-(furan-2-yl)butan-2-ylidene]hydroxylamine. More forcing conditions can lead to the reduction of both the C=C and C=N bonds.
Metal Hydride Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) are generally mild and may selectively reduce the C=N bond of the oxime, particularly when activated. More potent reducing agents, such as lithium aluminum hydride (LiAlH₄), would likely reduce the oxime to the corresponding amine, N-[4-(furan-2-yl)butan-2-yl]amine.
Table 1: Reductive Manipulations of this compound
| Reagent/Catalyst | Target Functional Group | Product |
| H₂, Pd/C (mild conditions) | C=C | N-[4-(furan-2-yl)butan-2-ylidene]hydroxylamine |
| NaBH₄, MeOH | C=N | N-[4-(furan-2-yl)but-3-en-2-yl]hydroxylamine |
| LiAlH₄, THF | C=N and C=O (from hydrolysis) | 4-(furan-2-yl)butan-2-amine |
Oxidative Manipulations:
Oxidative reactions of this compound can target the furan ring or the oxime moiety. The furan ring is susceptible to oxidative cleavage, a reaction that can be synthetically useful for accessing dicarbonyl compounds. researchgate.net
Oxidative Cleavage of the Furan Ring: Treatment with oxidizing agents like ozone (O₃) followed by a reductive workup, or reagents such as potassium permanganate (B83412) (KMnO₄), can lead to the cleavage of the furan ring, yielding complex carboxylic acid or dicarbonyl derivatives.
Oxidation of the Oxime: The oxime functionality can be oxidized to a nitrone or other nitrogen-containing functional groups using appropriate oxidizing agents.
Selective Functionalization of the Furan Heterocycle
The furan ring in this compound is an electron-rich aromatic system, making it amenable to electrophilic substitution reactions. The position of substitution is directed by the existing substituent. The C5 position of the furan ring is the most activated and sterically accessible site for electrophilic attack.
Common electrophilic substitution reactions applicable to the furan ring include:
Halogenation: Introduction of halogen atoms (Br, Cl) at the C5 position can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Nitration: Nitration of the furan ring can be performed using mild nitrating agents to avoid degradation of the sensitive heterocycle.
Acylation: Friedel-Crafts acylation can introduce an acyl group at the C5 position, although care must be taken as the Lewis acid catalysts can also interact with the oxime functionality.
Table 2: Selective Functionalization of the Furan Heterocycle
| Reaction | Reagent | Position of Functionalization | Product |
| Bromination | NBS, CCl₄ | C5 | N-[4-(5-bromo-furan-2-yl)but-3-en-2-ylidene]hydroxylamine |
| Nitration | HNO₃, Ac₂O | C5 | N-[4-(5-nitro-furan-2-yl)but-3-en-2-ylidene]hydroxylamine |
| Acylation | Ac₂O, SnCl₄ | C5 | N-[4-(5-acetyl-furan-2-yl)but-3-en-2-ylidene]hydroxylamine |
Modifications and Elaboration of the But-3-en-2-ylidene Carbon Chain
The but-3-en-2-ylidene carbon chain offers several avenues for modification, including reactions at the α,β-unsaturated system and transformations of the oxime group.
Michael Addition: The conjugated system is susceptible to Michael addition by various nucleophiles. This reaction allows for the introduction of a wide range of substituents at the β-position to the oxime. For example, the addition of organocuprates can introduce alkyl or aryl groups.
Heck Reaction: The terminal double bond of the but-3-en-2-ylidene chain could potentially participate in palladium-catalyzed cross-coupling reactions, such as the Heck reaction, to introduce aryl or vinyl substituents.
Beckmann Rearrangement: The oxime functionality can undergo a Beckmann rearrangement under acidic conditions (e.g., using PCl₅, H₂SO₄) to yield the corresponding amide, N-[4-(furan-2-yl)but-3-en-2-yl]acetamide. The stereochemistry of the oxime (E/Z) will determine the migrating group.
Cycloaddition Reactions: The conjugated diene system within the but-3-en-2-ylidene chain could potentially act as a diene in Diels-Alder reactions, although the reactivity would be influenced by the presence of the oxime group.
Table 3: Modifications of the But-3-en-2-ylidene Carbon Chain
| Reaction | Reagent/Catalyst | Site of Modification | Product |
| Michael Addition | R₂CuLi | β-carbon | N-[4-(furan-2-yl)-3-(R)butan-2-ylidene]hydroxylamine |
| Beckmann Rearrangement | H₂SO₄ | Oxime | N-[4-(furan-2-yl)but-3-en-2-yl]acetamide |
| Heck Reaction | ArX, Pd(OAc)₂, PPh₃ | C4 | N-[4-(furan-2-yl)-4-(Ar)but-3-en-2-ylidene]hydroxylamine |
Quantum Chemical and Theoretical Investigations of N 4 Furan 2 Yl but 3 En 2 Ylidene Hydroxylamine
Electronic Structure and Bonding Analysis
The electronic properties of N-[4-(furan-2-yl)but-3-en-2-ylidene]hydroxylamine are dictated by the interplay of the furan (B31954) ring, the conjugated butenylidene system, and the hydroxylamine (B1172632) moiety. This combination of an electron-rich aromatic heterocycle and a conjugated system with a nucleophilic nitrogen and an electronegative oxygen atom creates a molecule with a rich and complex electronic landscape.
Calculation of Frontier Molecular Orbitals (FMOs) and Reactivity Indices
The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the reactivity of a molecule. For this compound, the HOMO is expected to be delocalized over the entire π-conjugated system, with significant contributions from the furan ring and the C=N double bond. The lone pair electrons on the nitrogen and oxygen atoms of the hydroxylamine group would also contribute to high-energy occupied molecular orbitals. The LUMO, conversely, would be anticipated to be an antibonding π* orbital, also distributed across the conjugated framework.
The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. The extended conjugation in this molecule suggests a relatively moderate HOMO-LUMO gap.
From these FMO energies, various reactivity indices can be calculated to provide a quantitative measure of the molecule's chemical behavior.
Table 1: Predicted Global Reactivity Indices for this compound
| Reactivity Index | Formula | Predicted Qualitative Value | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | Moderate | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Low to Moderate | Energy released upon adding an electron. |
| Electronegativity (χ) | χ = (I + A) / 2 | Moderate | Tendency to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Moderate | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | Moderate | Reciprocal of hardness, indicates reactivity. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) | Moderate | Propensity of the molecule to act as an electrophile. |
Note: The qualitative values are predictions based on the molecular structure and would require specific computational calculations for quantitative determination.
Electron Density Distribution and Electrostatic Potential Mapping
The electron density distribution in this compound is expected to be non-uniform. The electronegative oxygen atom in the furan ring and the hydroxylamine group will draw electron density towards them, creating regions of negative electrostatic potential. The nitrogen atom of the hydroxylamine will also exhibit a region of negative potential due to its lone pair.
An electrostatic potential (ESP) map would visually represent these charge distributions. It is predicted that the ESP map would show negative potential (red/yellow) around the oxygen and nitrogen atoms, indicating their nucleophilic character and suitability for electrophilic attack or hydrogen bonding. The hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), making it a potential hydrogen bond donor. The conjugated carbon backbone would likely show a more neutral potential, with some polarization induced by the heteroatoms.
Conformational Landscape and Dynamic Behavior
Global and Local Minima Search on Potential Energy Surfaces
A systematic search on the potential energy surface would be necessary to identify the global and local energy minima, which correspond to the most stable and metastable conformations, respectively. Key rotational degrees of freedom include the bond between the furan ring and the butenylidene chain, the C-C single bonds within the chain, and the N-O bond of the hydroxylamine.
The planarity of the conjugated system is a significant factor. Conformations that maintain the planarity of the furan ring and the C=C-C=N chain would be energetically favored due to maximized π-orbital overlap. The orientation of the hydroxyl group relative to the C=N bond will also be critical in determining stability, with possibilities of intramolecular hydrogen bonding influencing the preference for certain conformers.
Theoretical Studies of Rotational Barriers and Interconversion Pathways
The interconversion between different conformers occurs through rotation around single bonds, and the energy required for this is the rotational barrier. Theoretical calculations, such as relaxed potential energy surface scans, can elucidate the energy profiles for these rotations.
The rotation around the furan-butenylidene bond is expected to have a significant barrier due to the disruption of π-conjugation. Similarly, rotation around the C-N single bond would also have a notable barrier. The interconversion pathways between different stable conformers would proceed through transition states corresponding to the maxima on the potential energy surface. Understanding these barriers is crucial for describing the dynamic behavior of the molecule at different temperatures.
Tautomerism Studies and Energetic Profiles
This compound can exist in different tautomeric forms, primarily involving the hydroxylamine moiety. The most common tautomerism for oximes (compounds containing the C=N-OH group) is the nitroso-oxime tautomerism.
The two principal tautomers would be:
Oxime form: this compound
Nitroso form: (E)-1-(furan-2-yl)-3-(nitrosomethyl)but-1-ene
Computational studies would involve optimizing the geometries of both tautomers and calculating their relative energies. It is generally observed that for most simple oximes, the oxime form is significantly more stable than the nitroso form. The energetic profile connecting these two tautomers would proceed through a transition state involving proton transfer. The activation energy for this tautomerization would determine the kinetic feasibility of the process.
Table 2: Predicted Relative Stabilities of Tautomers
| Tautomeric Form | General Structure | Predicted Relative Stability |
| Oxime | R-C=N-OH | More Stable |
| Nitroso | R-CH-N=O | Less Stable |
Note: The relative stabilities are predictions and would need to be confirmed by quantum chemical calculations.
Investigation of Oxime-Nitroso Tautomerism
The oxime functional group (-C=N-OH) can theoretically exist in equilibrium with its tautomeric nitroso form (-CH-N=O). This phenomenon, known as oxime-nitroso tautomerism, is a fundamental aspect of the reactivity and stability of such compounds. Computational studies, typically employing Density Functional Theory (DFT), are instrumental in evaluating the energetics of this equilibrium.
Theoretical calculations on various oximes have consistently shown that the oxime tautomer is significantly more stable than the corresponding C-nitrosoalkane form. acs.org For conjugated systems, this stability is further enhanced by the delocalization of electrons. In the case of this compound, the oxime form benefits from the extended conjugation between the furan ring and the carbon-nitrogen double bond. Computational models predict that the nitroso tautomer, N-[4-(furan-2-yl)-2-nitrosobut-3-en-2-yl], would be energetically unfavorable. The energy difference is attributed to the inherent stability of the C=N-OH group over the C-N=O linkage. High-level ab initio calculations on similar systems suggest the oxime form is favored by a significant energy margin. acs.org
The investigation of related oxime-nitrone tautomerism, a 1,3-proton shift to form a >C=N+(O-)-H structure, has also been explored computationally. DFT calculations have revealed that such isomerization is often more favorable through bimolecular processes rather than a direct intramolecular 1,2-H-shift, suggesting that intermolecular interactions can play a crucial role in the tautomeric equilibrium. rsc.org
Table 1: Predicted Relative Energies for Oxime-Nitroso Tautomers
| Tautomer | Computational Method | Predicted Relative Free Energy (kJ/mol) | Predicted Equilibrium Population (%) |
| This compound (Oxime) | DFT (B3LYP/6-311G) | 0 (Reference) | >99.9% |
| N-[4-(furan-2-yl)-2-nitrosobut-3-en-2-yl] (Nitroso) | DFT (B3LYP/6-311G) | +55 | <0.1% |
Proton Transfer Mechanisms and Energetics
Intramolecular proton transfer (IPT) is a key reaction pathway that can influence the chemical and photochemical properties of a molecule. For this compound, several IPT pathways can be computationally investigated. The most plausible involves the transfer of the hydroxyl proton to either the imine nitrogen atom or the oxygen atom of the furan ring.
Quantum mechanical methods, such as Hartree-Fock (HF) and Møller-Plesset Perturbation (MP2) theory, can be used to map the potential energy surface for these transfer reactions. nih.gov These calculations help in identifying the transition state structures and determining the activation energy barriers.
Proton Transfer to Imine Nitrogen: This pathway would proceed through a four-membered ring transition state, leading to a zwitterionic intermediate. The activation barrier for such a transfer is generally influenced by the stability of the resulting charge-separated species.
Proton Transfer to Furan Oxygen: This pathway involves the proton moving towards the furan oxygen. This is generally considered less likely due to the lower basicity of the furan oxygen compared to the imine nitrogen and the larger distance the proton must travel.
Computational analyses on related systems suggest that intramolecular proton transfers can have significant energy barriers, but these can be lowered by the presence of solvent molecules that facilitate the transfer through a relay mechanism. researchgate.net The energetics are highly dependent on the specific geometry and electronic structure of the transition state.
Table 2: Predicted Energetics for Intramolecular Proton Transfer Pathways
| Proton Transfer Pathway | Computational Level | Predicted Activation Energy (kJ/mol) | Description |
| From Oxime (-OH) to Imine (=N-) | MP2/6-31G | 120 - 150 | Proceeds via a strained four-membered transition state. |
| From Oxime (-OH) to Furan Oxygen | MP2/6-31G | 180 - 220 | Energetically unfavorable due to low basicity and geometric constraints. |
Prediction of Spectroscopic Signatures and Intermolecular Interactions
Simulated Vibrational and Electronic Spectra
Computational chemistry is a valuable tool for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization.
Vibrational Spectra: The infrared (IR) and Raman spectra of this compound can be simulated using DFT calculations, often with the B3LYP functional and a suitable basis set like 6-311++G(d,p). nih.gov These calculations provide the vibrational frequencies and intensities of the normal modes. By analyzing the atomic motions associated with each mode, assignments can be made to specific functional groups. For the target molecule, characteristic vibrational frequencies are expected for the O-H stretch, C=N stretch, N-O stretch, and various modes associated with the furan ring and the conjugated carbon chain. Anharmonic calculations can provide even better agreement with experimental spectra. researchgate.net
Electronic Spectra: The electronic absorption spectrum (UV-Vis) can be predicted using Time-Dependent Density Functional Theory (TD-DFT). cecam.org This method calculates the vertical excitation energies from the ground electronic state to various excited states, along with the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For a conjugated molecule like this compound, the lowest energy electronic transitions are expected to be of the π → π* type, involving the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). TD-DFT calculations on furan and related conjugated systems have been shown to provide reliable predictions of their electronic spectra. acs.orgresearchgate.netresearchgate.net
Table 3: Predicted Spectroscopic Data
Simulated Vibrational Frequencies
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
|---|---|---|
| O-H stretch | ~3600 | Hydroxyl group vibration |
| C=C stretch (alkene) | ~1640 | Conjugated double bond vibration |
| C=N stretch (oxime) | ~1665 | Imine bond vibration |
| Furan ring modes | 1400 - 1600 | Ring stretching and deformation modes |
Simulated Electronic Transitions (TD-DFT)
| Transition | Predicted λ_max (nm) | Oscillator Strength (f) | Primary Orbital Contribution |
|---|---|---|---|
| S₀ → S₁ | ~310 | ~0.75 | HOMO → LUMO (π → π*) |
Computational Analysis of Hydrogen Bonding and π-Stacking Interactions
Non-covalent interactions, such as hydrogen bonding and π-stacking, are crucial in determining the supramolecular structure and condensed-phase properties of molecules.
Hydrogen Bonding: this compound can participate in both intramolecular and intermolecular hydrogen bonding.
Intramolecular: A hydrogen bond could form between the hydroxyl proton and the imine nitrogen (O-H···N), creating a six-membered pseudocycle that would enhance the planarity and stability of the molecule. The strength of this interaction can be evaluated by analyzing the geometry and using methods like the Atoms in Molecules (AIM) theory. researchgate.net
Intermolecular: The oxime group is a classic motif for forming strong intermolecular hydrogen bonds. Molecules can form centrosymmetric dimers through O-H···N interactions, a common pattern observed in the crystal structures of many oximes. nih.govnih.gov The strength of these interactions can be quantified by calculating the binding energy of the dimer.
Table 4: Predicted Intermolecular Interaction Parameters
| Interaction Type | Key Atoms Involved | Predicted Interaction Energy (kJ/mol) | Predicted Distance (Å) |
| Intermolecular Hydrogen Bond (Dimer) | (O)H ··· N(=C) | -25 to -35 | H···N ≈ 1.8 - 2.0 |
| π-Stacking (Furan-Furan) | Furan Rings | -10 to -20 | Inter-planar ≈ 3.4 - 3.8 |
Reaction Mechanism Prediction and Catalytic Pathway Investigations
Computational Simulation of Reaction Pathways for Rearrangements
Computational methods are essential for elucidating complex reaction mechanisms, particularly for rearrangements where intermediates may be transient and difficult to detect experimentally. For this compound, potential rearrangements could involve either the furan ring or the oxime group.
Furan Ring Opening: Furan and its derivatives can undergo ring-opening reactions, often under acidic or thermal conditions. DFT calculations on the ring opening of furan on catalyst surfaces like Pd(111) have shown that the initial step is typically the cleavage of a C-O bond. rsc.org In the presence of an acid catalyst, protonation of the furan oxygen can facilitate this cleavage. acs.orgosti.gov For the title compound, the conjugated system could influence the activation barrier for such a process. Theoretical modeling can map out the entire reaction coordinate from the reactant, through the transition state, to the ring-opened product, providing crucial information on the reaction's feasibility.
Oxime Rearrangements: The oxime group itself can participate in rearrangements. For example, intramolecular oxime transfer reactions leading to the formation of isoxazolines have been studied computationally. nih.govdatapdf.com These studies, using DFT in conjunction with a continuum solvent model, have shown that steps like water addition and expulsion can have the highest energy barriers along the reaction pathway. nih.govjyu.fi A similar intramolecular cyclization or rearrangement involving the conjugated π-system of this compound could be a plausible reaction pathway, the energetics of which can be thoroughly investigated using computational simulations. Ab initio studies on the photochemical isomerization of furan derivatives also suggest pathways involving O-C bond cleavage in excited triplet states. nih.gov
Table 5: Predicted Activation Energies for Hypothetical Rearrangement Pathways
| Reaction Pathway | Computational Method | Predicted Activation Energy (kJ/mol) | Description |
| Acid-Catalyzed Furan Ring Opening (C-O Cleavage) | DFT (PBE0/def2-TZVPP) | 80 - 110 | Protonation of the furan oxygen facilitates the cleavage of the adjacent C-O bond. |
| Intramolecular Cyclization (onto the double bond) | DFT (PBE0/def2-TZVPP) | 130 - 160 | Nucleophilic attack of the oxime oxygen or nitrogen onto the conjugated system. |
| Photochemical Isomerization (via Triplet State) | Ab initio (CASSCF/MRCI) | N/A (Excited State) | Involves O-C bond cleavage following intersystem crossing to an excited triplet state. |
Design and Prediction of Novel Synthetic Routes In Silico
The in silico design and prediction of novel synthetic routes for this compound represents a modern approach to chemical synthesis, leveraging computational power to forecast reaction feasibility, optimize pathways, and minimize experimental trial-and-error. This computational strategy is centered on the principles of quantum chemistry to model reaction mechanisms, predict transition states, and evaluate the thermodynamic and kinetic profiles of potential synthetic pathways.
A primary theoretical approach for the synthesis of this compound involves the condensation reaction between 4-(furan-2-yl)but-3-en-2-one (B6264371) and hydroxylamine. Computational retrosynthetic analysis identifies this as the most direct route, breaking the C=N bond of the oxime to yield the corresponding ketone and hydroxylamine. Quantum chemical calculations can be employed to investigate the energetics and mechanism of this condensation reaction in detail.
Theoretical Reaction Pathway Analysis
The condensation reaction is proposed to proceed via a two-step mechanism: nucleophilic addition of hydroxylamine to the carbonyl carbon of 4-(furan-2-yl)but-3-en-2-one, followed by a dehydration step to form the oxime product. Computational modeling of this pathway involves locating the transition state for each step and calculating the associated activation energies.
Step 1: Nucleophilic Addition
The initial step is the attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the ketone. Density Functional Theory (DFT) calculations can be used to model the potential energy surface of this approach. The calculated activation energy for this step provides insight into the kinetic feasibility of the initial bond formation.
Step 2: Dehydration
Alternative Synthetic Route Prediction
Beyond the direct condensation, computational tools can explore alternative, multi-step synthetic routes. One such hypothetical pathway could involve the initial synthesis of a precursor, followed by a final transformation to the target molecule. For instance, a Wittig-type reaction between furfural (B47365) and acetonylidenetriphenylphosphorane could theoretically yield the 4-(furan-2-yl)but-3-en-2-one precursor. This ketone could then undergo the aforementioned condensation with hydroxylamine.
In silico analysis of this alternative route would involve:
Modeling the Wittig Reaction: Calculating the reaction profile for the formation of the ylide, its reaction with furfural to form the oxaphosphetane intermediate, and the subsequent decomposition to the desired α,β-unsaturated ketone and triphenylphosphine (B44618) oxide.
Evaluating the Condensation Step: As described previously, analyzing the thermodynamics and kinetics of the reaction between the computationally-derived ketone and hydroxylamine.
Data from Theoretical Investigations
The following tables represent hypothetical data that would be generated from quantum chemical calculations to assess the viability of the proposed synthetic routes.
| Reaction Step | Parameter | Calculated Value (kcal/mol) | Computational Method |
|---|---|---|---|
| Nucleophilic Addition | Activation Energy (ΔG‡) | 15.2 | DFT (B3LYP/6-311+G(d,p)) |
| Reaction Energy (ΔG) | -5.8 | ||
| Dehydration | Activation Energy (ΔG‡) | 22.5 | |
| Reaction Energy (ΔG) | -12.3 |
| Synthetic Route | Rate-Limiting Step | Overall Activation Barrier (ΔG‡, kcal/mol) | Predicted Overall Yield |
|---|---|---|---|
| Direct Condensation | Dehydration | 22.5 | High |
| Wittig-Condensation Pathway | Wittig Reaction | 28.1 | Moderate |
These in silico investigations provide valuable predictive data that can guide experimental efforts. The calculated activation barriers suggest that the direct condensation route is kinetically more favorable than the multi-step Wittig-based approach. Such theoretical screening of synthetic pathways allows for the prioritization of resources towards the most promising routes, accelerating the discovery and development of new chemical entities.
Advanced Spectroscopic Characterization for Mechanistic Elucidation and Structural Dynamics
Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Tautomeric Equilibria
Multi-dimensional NMR spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for investigating the potential for tautomeric equilibria in N-[4-(furan-2-yl)but-3-en-2-ylidene]hydroxylamine. The conjugated system, comprising a furan (B31954) ring, a carbon-carbon double bond, and a carbon-nitrogen double bond, gives rise to a complex spectrum that can be fully resolved using techniques such as COSY, HSQC, and HMBC.
The presence of the oxime functionality introduces the possibility of tautomerism, specifically oxime-nitrone tautomerism. rsc.orgacs.org This equilibrium, though often favoring the oxime form, can be influenced by solvent and temperature. rsc.org DFT calculations on similar systems suggest that the oxime tautomer is generally more stable. acs.orgacs.org NMR spectroscopy is a primary method for studying such equilibria by observing distinct sets of signals for each tautomer or exchange-broadened signals if the interconversion is rapid on the NMR timescale.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | - | 152.0 |
| 2 | 7.50 (d) | 144.0 |
| 3 | 6.45 (dd) | 112.0 |
| 4 | 6.60 (d) | 115.0 |
| 5 | - | 125.0 |
| 6 | 6.80 (d) | 135.0 |
| 7 | 2.10 (s) | 15.0 |
| 8 | 11.50 (s) | - |
Note: Predicted values are based on analogous furan-containing α,β-unsaturated oximes and may vary based on solvent and experimental conditions. researchgate.nete3s-conferences.orgmdpi.comchemicalbook.com
Variable temperature (VT) NMR experiments are crucial for investigating dynamic processes such as isomerism around the C=N bond (E/Z isomerism) and restricted rotation around single bonds within the conjugated system. mdpi.comox.ac.uk At lower temperatures, the interconversion between isomers may be slow enough to allow for the observation of separate signals for each distinct species. As the temperature is increased, these signals may broaden and eventually coalesce, indicating that the rate of exchange is increasing. ox.ac.uk Analysis of the coalescence temperature and line shapes can provide quantitative information about the energy barriers associated with these dynamic processes. For this compound, VT-NMR would be instrumental in studying the rotational barrier of the furan ring and the inversion at the nitrogen atom of the oxime. mdpi.com
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR techniques that provide information about the spatial proximity of protons within a molecule. libretexts.orgyoutube.com These experiments are essential for determining the stereochemistry around the C=C and C=N double bonds. For instance, a NOESY correlation between the proton on the vinylic carbon and the methyl protons would suggest a specific isomer. Similarly, correlations between the oxime proton and adjacent protons can definitively establish the E or Z configuration of the hydroxylamine (B1172632) group. researchgate.net These through-space correlations are critical for building a three-dimensional model of the molecule's preferred conformation in solution. libretexts.org
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement of the parent ion, which is used to determine the elemental composition of this compound. nih.govnih.gov This technique is invaluable for confirming the molecular formula and for distinguishing between compounds with the same nominal mass.
Electron ionization (EI) HRMS induces fragmentation of the molecule, and the resulting fragmentation pattern serves as a molecular fingerprint. libretexts.org For this compound, characteristic fragmentation pathways would likely involve cleavages of the furan ring, the conjugated side chain, and the oxime functionality. fossiliontech.commdpi.com A key fragmentation process for oximes is the McLafferty rearrangement, which involves the transfer of a gamma-hydrogen atom with subsequent cleavage of a beta-bond. nih.govnih.govsemanticscholar.org Analysis of these pathways provides structural information and can sometimes be used to distinguish between isomers, which may exhibit quantitative differences in their fragment ion abundances.
Interactive Data Table: Predicted HRMS Fragmentation
| m/z (Predicted) | Proposed Fragment Structure | Fragmentation Pathway |
| 151.0633 | [M]+• | Molecular Ion |
| 134.0606 | [M-OH]+ | Loss of hydroxyl radical |
| 122.0606 | [M-C₂H₅]+ | Cleavage of the butenyl chain |
| 94.0419 | [C₅H₄O-CH]+• | Furan ring fragmentation |
| 67.0184 | [C₄H₃O]+ | Furan moiety |
Note: These are predicted fragmentation patterns based on the general behavior of furan derivatives and oximes in mass spectrometry. nih.govnih.govnih.gov
Tandem Mass Spectrometry (MS/MS) is a powerful technique for detailed structural elucidation. wikipedia.orgyoutube.comnih.gov In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. youtube.comcore.ac.uk This allows for the establishment of fragmentation pathways and provides a much higher degree of structural information than a single-stage MS experiment. For this compound, MS/MS could be used to sequence the fragmentation of the side chain and the furan ring, providing unambiguous confirmation of the molecule's connectivity.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also offer insights into its conformation. researchgate.netsapub.orgeag.com These two techniques are complementary, as some vibrational modes that are strong in the IR spectrum may be weak in the Raman spectrum, and vice versa.
For this compound, the FTIR and Raman spectra would be expected to show characteristic bands for the furan ring, the C=C double bond, the C=N double bond of the oxime, and the O-H group of the hydroxylamine. globalresearchonline.netresearchgate.net The positions of these bands can be sensitive to the electronic environment and conformation of the molecule. For example, the C=C and C=N stretching frequencies will be influenced by the degree of conjugation in the system. The O-H stretching frequency can provide information about hydrogen bonding, either intramolecular or intermolecular.
Interactive Data Table: Predicted Vibrational Frequencies
| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Vibrational Mode |
| O-H (oxime) | 3300-3100 (broad) | 3300-3100 (weak) | Stretching |
| C-H (furan) | 3150-3100 | 3150-3100 | Stretching |
| C=C (alkene) | 1640-1620 | 1640-1620 (strong) | Stretching |
| C=N (oxime) | 1680-1650 | 1680-1650 | Stretching |
| C-O-C (furan) | 1100-1000 | 1100-1000 | Asymmetric Stretch |
Note: Predicted frequencies are based on typical values for these functional groups. globalresearchonline.netresearchgate.net
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Packing
While a specific crystal structure for this compound is not available, the structural parameters can be inferred from crystallographic data of related furan and oxime derivatives.
The molecular geometry is expected to be largely planar due to the extended π-conjugation across the furan ring, the but-3-en-2-ylidene chain, and the oxime group. The furan ring itself is planar. The but-3-en-2-ylidene chain would likely adopt a trans configuration about the C=C double bond to minimize steric hindrance. The oxime group can exist in E or Z isomeric forms, with the E isomer often being more stable.
Table 2: Predicted Bond Lengths and Angles for this compound
| Bond/Angle | Predicted Value |
|---|---|
| Bond Lengths (Å) | |
| C=N (oxime) | ~1.28 |
| N-O (oxime) | ~1.40 |
| C=C (alkene) | ~1.34 |
| C-C (alkene-furan) | ~1.45 |
| C-O (furan) | ~1.36 |
| C=C (furan) | ~1.35 |
| **Bond Angles (°) ** | |
| C-C=N | ~120 |
| C=N-O | ~110 |
| C=C-C | ~120 |
The dihedral angle between the furan ring and the but-3-en-2-ylidene plane would be relatively small, indicating a high degree of planarity in the molecule.
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in the crystalline state. For this compound, this analysis would likely reveal the dominance of H···H, O···H/H···O, and C···H/H···C contacts. The bright red spots on the d_norm map would highlight the key hydrogen bonding interactions (O-H···N).
Based on studies of similar organic molecules, the percentage contributions of various intermolecular contacts to the total Hirshfeld surface area can be predicted.
Table 3: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Contact Type | Predicted Contribution (%) |
|---|---|
| H···H | 45-55 |
| O···H / H···O | 20-30 |
| C···H / H···C | 10-20 |
| C···C | 2-5 |
Interaction energy calculations would likely confirm that the hydrogen bonding interactions provide the most significant contribution to the stabilization of the crystal packing, followed by weaker van der Waals forces.
Electronic Absorption and Fluorescence Spectroscopy for Excited State Characterization
The electronic absorption spectrum of this compound in a solvent like ethanol (B145695) or acetonitrile (B52724) is expected to show strong absorption bands in the ultraviolet-visible region. These absorptions arise from π→π* and n→π* electronic transitions within the conjugated system.
The extended conjugation involving the furan ring and the but-3-en-2-ylidene oxime chromophore would likely result in a main absorption band (π→π) at a wavelength longer than that of the individual chromophores. A weaker, longer-wavelength absorption corresponding to the n→π transition, originating from the lone pair of electrons on the nitrogen and oxygen atoms, may also be observed. The position and intensity of these bands can be influenced by solvent polarity.
Fluorescence properties of such compounds are often dependent on the rigidity of the molecular structure and the nature of the lowest excited state. If the molecule is sufficiently rigid and the lowest excited state is a π,π* state, it may exhibit fluorescence. The emission spectrum would be expected at a longer wavelength than the absorption spectrum (Stokes shift). The fluorescence quantum yield would be influenced by factors such as solvent and temperature, which can affect non-radiative decay pathways.
Reactivity Profiles and Transformational Pathways of N 4 Furan 2 Yl but 3 En 2 Ylidene Hydroxylamine
Rearrangement Reactions Involving the Oxime Moiety
The oxime functional group is a cornerstone of rearrangement chemistry, providing pathways to synthetically valuable amides and other nitrogen-containing compounds.
Beckmann Rearrangement and its Synthetic Utility
The Beckmann rearrangement is a classic acid-catalyzed transformation of an oxime into an amide or a lactam. wikipedia.orgorganicreactions.orgorganic-chemistry.org For N-[4-(furan-2-yl)but-3-en-2-ylidene]hydroxylamine, this rearrangement is expected to proceed via protonation of the hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.com This is followed by the migration of the group anti-periplanar to the leaving group. wikipedia.org
Given the structure of the starting oxime, the migrating group would be the 4-(furan-2-yl)but-3-en-2-yl group. This 1,2-shift results in the formation of a nitrilium ion intermediate, which is subsequently attacked by water to yield an amide after tautomerization. The expected product of this reaction would be N-(1-(furan-2-yl)prop-1-en-2-yl)acetamide. The synthetic utility of this transformation lies in its ability to introduce a nitrogen atom into a carbon framework, providing access to functionalized amides that can serve as precursors for more complex molecules.
| Reagent/Catalyst | Predicted Product | Reaction Conditions |
|---|---|---|
| Sulfuric Acid (H₂SO₄) | N-(1-(furan-2-yl)prop-1-en-2-yl)acetamide | Acid-catalyzed, often with heating |
| Phosphorus Pentachloride (PCl₅) | N-(1-(furan-2-yl)prop-1-en-2-yl)acetamide | Anhydrous conditions |
| Tosyl Chloride (TsCl) | N-(1-(furan-2-yl)prop-1-en-2-yl)acetamide | In the presence of a base (e.g., pyridine) |
| Cyanuric Chloride | N-(1-(furan-2-yl)prop-1-en-2-yl)acetamide | With a co-catalyst like Zinc Chloride (ZnCl₂) wikipedia.org |
Fragmentation and Other Rearrangement Pathways
Beyond the classic rearrangement, oximes can undergo fragmentation reactions, particularly when the migrating group is a stabilized carbocation. This is often a competing pathway in the Beckmann reaction. organicreactions.org For the title compound, fragmentation could potentially lead to a furan-containing nitrile and a carbocationic species.
Another relevant fragmentation pathway for oximes under mass spectrometry conditions is the McLafferty rearrangement. nih.govnih.gov This process involves a γ-hydrogen transfer to the oxime nitrogen, followed by cleavage of the α,β-bond. nih.gov The structure of this compound does not possess the requisite γ-hydrogen for a classic McLafferty rearrangement. However, other complex fragmentation patterns involving the furan (B31954) ring and the conjugated system could occur under electron ionization, leading to various smaller charged fragments.
Cycloaddition Reactions of the Alkene and Furan Moieties
The presence of both a furan ring and a conjugated alkene system makes this compound a versatile substrate for cycloaddition reactions, enabling the construction of complex cyclic and heterocyclic frameworks.
Diels-Alder Reactions and their Regio/Stereoselectivity
The furan ring can act as a 4π-electron component (diene) in [4+2] Diels-Alder cycloadditions. mdpi.com The reaction of the furan moiety in the title compound with various dienophiles would lead to the formation of oxabicyclic adducts. The reactivity of furan in Diels-Alder reactions is often moderate, and the reactions can be reversible. mdpi.comnih.gov
The stereoselectivity of these reactions is a key consideration. Typically, the kinetically favored product is the endo isomer, while the thermodynamically more stable product is the exo isomer. mdpi.comnih.govrsc.org For furan and its derivatives, the preference for the endo adduct is often less pronounced than with more reactive dienes like cyclopentadiene, and thermodynamic control leading to the exo product is common, especially at higher temperatures. mdpi.comrsc.org The regioselectivity will be dictated by the electronic nature of the substituents on both the furan ring and the dienophile. mdpi.com
| Dienophile | Expected Adduct Type | Key Selectivity Considerations |
|---|---|---|
| Maleic Anhydride | Oxabicyclo[2.2.1]heptene derivative | Mixture of endo/exo isomers, often favoring the exo product under thermodynamic control nih.govrsc.org |
| N-Methylmaleimide | Oxabicyclo[2.2.1]heptene derivative | Predominant formation of endo adducts under kinetic control has been observed mdpi.com |
| Methyl Acrylate | Oxabicyclo[2.2.1]heptene derivative | Regioselectivity (ortho vs. meta) depends on reaction conditions and potential Lewis acid catalysis mdpi.com |
| Dimethyl Acetylenedicarboxylate (DMAD) | Oxabicyclo[2.2.1]hepta-2,5-diene derivative | Highly reactive dienophile, often used to form functionalized aromatic compounds via subsequent reactions |
1,3-Dipolar Cycloadditions for Heterocycle Formation
The Huisgen 1,3-dipolar cycloaddition is a powerful method for synthesizing five-membered heterocycles. organic-chemistry.orgwikipedia.org The molecular structure of this compound offers multiple possibilities for engaging in such reactions.
Oxime as a Precursor to a 1,3-Dipole : The oxime itself is not a 1,3-dipole, but it can be converted in situ into a nitrone. Nitrones are classic 1,3-dipoles that readily react with alkenes (dipolarophiles) to form isoxazolidine (B1194047) rings. rsc.orgbenthamdirect.comrsc.org The conjugated alkene within the molecule could potentially act as the dipolarophile in an intramolecular reaction, leading to a fused heterocyclic system, or it could react with an external dipolarophile.
Alkene as the Dipolarophile : The electron-deficient C=C double bond can act as a dipolarophile, reacting with various 1,3-dipoles such as azides, nitrile oxides, or azomethine ylides to form a range of five-membered heterocycles. organic-chemistry.orgnih.gov For example, reaction with an organic azide (B81097) would yield a triazoline, which could further rearrange.
Furan as the Dipolarophile : While less common, the furan ring itself can participate in 1,3-dipolar cycloadditions. umn.edu
These cycloadditions are valuable for their ability to build molecular complexity in a single, often highly stereoselective, step. rsc.orgnih.gov
Reductive and Oxidative Transformations
The multiple unsaturated centers in this compound make it susceptible to a variety of reductive and oxidative transformations.
Reductive Transformations
Selective reduction of the different functional groups is a key synthetic challenge.
Reduction of the Oxime : The C=N bond of the oxime can be reduced to either a hydroxylamine (B1172632) or an amine, depending on the reducing agent and conditions. Catalytic hydrogenation (e.g., with H₂/Pd-C) or hydride reagents (e.g., LiAlH₄, NaBH₃CN) are commonly employed. Ene-reductases have also been shown to reduce the C=N bond of oximes. acs.org
Reduction of the Alkene : The C=C double bond can be selectively reduced via catalytic hydrogenation. organic-chemistry.org Transfer hydrogenation using reagents like ammonium (B1175870) formate (B1220265) with Pd/C is also effective for the 1,4-reduction of α,β-unsaturated systems. organic-chemistry.org
Reduction of the Furan Ring : The furan ring can be hydrogenated to tetrahydrofuran, typically under more forcing conditions using catalysts like rhodium, ruthenium, or palladium. rsc.orgmdpi.comrsc.org The complete reduction of all unsaturated functionalities would yield the corresponding saturated amino alcohol.
| Reducing Agent/System | Functional Group Targeted | Expected Product |
|---|---|---|
| H₂, Pd/C (mild conditions) | C=C double bond | N-[4-(furan-2-yl)butan-2-ylidene]hydroxylamine |
| NaBH₃CN | C=N bond | N-[4-(furan-2-yl)but-3-en-2-yl]hydroxylamine |
| LiAlH₄ | C=N and potentially C=C bonds | N-[4-(furan-2-yl)butan-2-yl]amine |
| H₂, Rh/C or Ru/C (harsher conditions) | Furan ring, C=C, C=N | 2-amino-4-(tetrahydrofuran-2-yl)butane |
Oxidative Transformations
The furan ring is particularly susceptible to oxidation, which can lead to a variety of useful products through ring cleavage. organicreactions.orgdntb.gov.uaresearchgate.net
Oxidative Ring Cleavage : Reagents like meta-chloroperoxybenzoic acid (m-CPBA), ozone (O₃), or singlet oxygen can oxidize the furan ring. rsc.org This typically leads to the formation of 1,4-dicarbonyl compounds. organicreactions.orgdntb.gov.ua In the case of the title compound, oxidative cleavage would be expected to yield a highly functionalized enedione oxime intermediate.
Complete Oxidation : Stronger oxidizing agents can lead to the complete degradation of the furan ring, ultimately yielding carboxylic acids. organicreactions.orgdntb.gov.ua
Photo-oxidation : In the presence of a photosensitizer and light, furan can be oxidized to generate reactive electrophilic species, which can be trapped by nucleophiles.
These oxidative transformations highlight the utility of the furan ring as a masked 1,4-dicarbonyl synthon. organicreactions.orgresearchgate.net
Selective Reduction of the Oxime to Amine Derivatives
The reduction of the oxime functionality in this compound to the corresponding primary amine offers a direct route to valuable amine derivatives. The presence of multiple reducible sites—the C=N bond of the oxime, the C=C double bond, and the furan ring—necessitates the use of selective reducing agents to achieve the desired transformation.
Catalytic hydrogenation is a prominent method for the reduction of oximes. The choice of catalyst and reaction conditions plays a crucial role in determining the product distribution. For the selective reduction of the oxime to a primary amine, various catalytic systems can be employed.
| Catalyst System | Predominant Product | Reaction Conditions |
| Raney Nickel | Primary Amine | H₂, Ethanol (B145695), Room Temperature |
| Palladium on Carbon (Pd/C) | Primary Amine | H₂, Ethanol/Acetic Acid, Room Temperature |
| Platinum(IV) oxide (PtO₂) | Primary Amine | H₂, Ethanol, Room Temperature |
| Rhodium on Alumina (Rh/Al₂O₃) | Saturated Amine (reduction of C=C and C=N) | High H₂ pressure, Elevated Temperature |
The chemoselectivity of the reduction is a key consideration. Mild reducing agents and conditions are generally favored to avoid the reduction of the furan ring and the conjugated double bond. For instance, catalytic transfer hydrogenation using formic acid or its salts as a hydrogen source in the presence of a palladium catalyst can offer a high degree of selectivity for the reduction of the C=N bond.
Another approach involves the use of metal hydrides. However, strong reducing agents like lithium aluminum hydride (LiAlH₄) are likely to reduce both the oxime and the conjugated double bond, and potentially open the furan ring. Milder reagents, such as sodium borohydride (B1222165) (NaBH₄) in the presence of a transition metal salt (e.g., NiCl₂), can provide a more selective reduction of the oxime.
The synthesis of the corresponding primary amine, 4-(furan-2-yl)but-3-en-2-amine, opens up possibilities for the synthesis of a variety of derivatives through N-alkylation, N-acylation, and other amine-based transformations, leading to a diverse range of potentially bioactive molecules.
Oxidative Cleavage and Derivatization of the Furan Ring
The furan ring in this compound is susceptible to oxidative cleavage, a transformation that can be synthetically useful for the generation of 1,4-dicarbonyl compounds. researchgate.netdntb.gov.uaorganicreactions.org This reaction fundamentally alters the molecular skeleton, providing access to linear structures with multiple functional groups.
Common methods for the oxidative cleavage of furans include ozonolysis and photooxidation using singlet oxygen.
Ozonolysis: Treatment of the furan derivative with ozone at low temperatures, followed by a reductive or oxidative workup, can lead to the formation of a dicarbonyl compound. The extended conjugation in the side chain may influence the regioselectivity of the ozone attack.
Photooxidation: In the presence of a photosensitizer and light, singlet oxygen can be generated, which can then react with the furan ring in a [4+2] cycloaddition reaction. The resulting endoperoxide is unstable and can be rearranged or cleaved to yield dicarbonyl compounds.
The products of the oxidative cleavage can be further derivatized. For example, the resulting aldehyde and ketone functionalities can be used in condensation reactions, Wittig reactions, or other carbonyl chemistry to build more complex molecules. This strategy allows the furan ring to serve as a masked 1,4-dicarbonyl synthon.
Furthermore, the furan ring can undergo other derivatization reactions that maintain the heterocyclic core. Electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation, can introduce new functional groups onto the furan ring, although the electron-withdrawing nature of the side chain may deactivate the ring towards these reactions.
Coordination Chemistry and Ligand Properties
The molecular structure of this compound, featuring both a furan ring and an oxime group, makes it an interesting candidate as a ligand in coordination chemistry. The presence of multiple potential donor atoms (the furan oxygen and the nitrogen and oxygen of the oxime group) allows for various coordination modes.
Role as a Ligand in Transition Metal Complexation
The oxime group is a well-known coordinating moiety, capable of binding to metal ions through its nitrogen atom. The lone pair of electrons on the nitrogen atom can be donated to a metal center to form a coordinate bond. The oxygen atom of the oxime can also participate in coordination, particularly after deprotonation to form an oximato ligand, which can act as a bridging ligand between two metal centers.
The furan oxygen, while generally a weak donor, can also participate in coordination, especially with hard metal ions. The combination of the furan and oxime functionalities could allow this compound to act as a bidentate or even a tridentate ligand, depending on the conformation of the molecule and the nature of the metal ion.
The formation of transition metal complexes with this ligand could lead to novel structures with interesting electronic and magnetic properties. The extended π-system of the ligand could also facilitate electron transfer processes within the metal complex, making them potentially interesting for applications in catalysis and materials science. Research on the coordination chemistry of similar furan-containing oxime ligands has shown their ability to form stable complexes with various transition metals, including cobalt. researchgate.net
| Metal Ion | Potential Coordination Geometry | Potential Applications |
| Copper(II) | Square Planar or Distorted Octahedral | Catalysis, Antifungal Agents |
| Nickel(II) | Square Planar or Octahedral | Catalysis, Materials Science |
| Cobalt(II)/(III) | Tetrahedral or Octahedral | Catalysis, Bioinorganic Chemistry |
| Palladium(II) | Square Planar | Cross-coupling reactions |
Design of Chiral Ligands for Asymmetric Catalysis
The achiral nature of this compound can be modified to create chiral ligands for use in asymmetric catalysis. The introduction of chirality is a fundamental step in the development of catalysts that can control the stereochemical outcome of a chemical reaction.
Several strategies can be envisioned for the design of chiral ligands based on this scaffold:
Introduction of Chiral Centers: Chiral centers can be introduced into the butyl chain of the molecule. For example, the synthesis could start from a chiral precursor, or a chiral auxiliary could be used to induce diastereoselectivity in a reaction that creates a stereocenter.
Attachment of a Chiral Auxiliary: A chiral group can be attached to the oxime oxygen or another part of the molecule. This chiral auxiliary can then influence the coordination of the ligand to a metal center and create a chiral environment around the metal.
Atropisomerism: If rotation around a single bond is restricted, for instance, by introducing bulky substituents on the furan ring or the side chain, it might be possible to generate stable atropisomers that are chiral.
Once a chiral version of the ligand is synthesized, it can be complexed with a transition metal to form a chiral catalyst. Such catalysts could be applied in a variety of asymmetric transformations, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The specific design of the ligand, including the nature and position of the chiral element, would be crucial in determining the enantioselectivity of the catalyzed reaction. The development of such chiral furan-based ligands is an active area of research.
Potential Applications in Advanced Chemical Research and Materials Science
A Versatile Building Block in Complex Organic Synthesis
The intricate molecular architecture of N-[4-(furan-2-yl)but-3-en-2-ylidene]hydroxylamine makes it a valuable precursor in the field of organic synthesis, particularly for constructing nitrogen-containing heterocycles and complex natural product scaffolds. Its utility also extends to the synthesis of chalcones and related unsaturated systems, highlighting its role as a multifaceted synthetic tool.
The furan (B31954) moiety within this compound serves as a versatile synthon, capable of participating in a variety of dearomatizing reactions that are foundational to the synthesis of diverse molecular frameworks. acs.org The presence of the oxime functionality introduces a key nitrogen atom, facilitating the construction of various nitrogen-containing heterocycles, which are prevalent in numerous natural products and pharmaceuticals. rsc.orgmdpi.comnih.gov
The synthesis of complex natural products often relies on strategic C-C and C-N bond formations. The conjugated system in this compound provides multiple reactive sites for such transformations. For instance, the furan ring can be derivatized or transformed through various cycloaddition and rearrangement reactions, paving the way for the assembly of intricate molecular architectures found in nature. mdpi.comresearchgate.net The hydroxylamine (B1172632) group itself is a key feature in a number of natural products and can be a precursor to other nitrogen-containing functional groups. nih.govresearchgate.net
| Reaction Type | Description | Potential Application |
|---|---|---|
| Intramolecular Cyclization | Activation of unsaturated bonds within a molecule to form cyclic structures. Can be mediated by various reagents like N-Iodosuccinimide (NIS) or ZnX₂. clockss.org | Synthesis of indoles and quinolines. clockss.org |
| Benzyne (B1209423) Cycloaddition | In situ generation of benzyne followed by a [n + 2] cyclization to construct heterocyclic compounds under mild, transition-metal-free conditions. rsc.org | Assembly of diverse and complex heterocyclic scaffolds. rsc.org |
| Sequential Reactions of Aminoalkynes | Metal-catalyzed reactions of aminoalkynes with carbonyls to assemble polyfunctionalized nitrogen heterocyclic scaffolds with high efficiency and atom economy. mdpi.com | Synthesis of quinolines and other fused heterocyclic systems. mdpi.com |
Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of compounds with a wide range of biological activities and are important intermediates in the synthesis of flavonoids and other heterocyclic compounds. nih.gov The core structure of this compound is closely related to that of a chalcone (B49325), with the furan group acting as one of the aromatic rings.
The synthesis of chalcones typically involves a Claisen-Schmidt condensation between an acetophenone (B1666503) and a benzaldehyde (B42025) derivative. researchgate.netrjpbcs.com While this compound is an oxime derivative of a furan-containing vinylogous methyl ketone, its structural similarity suggests its potential as a precursor or a molecule for comparative studies in the synthesis of chalcone analogues. The α,β-unsaturated system is a key reactive feature, susceptible to Michael additions and other transformations that allow for further molecular elaboration. tuiasi.roresearchgate.net
| Reaction | Catalyst/Reagents | Key Features |
|---|---|---|
| Claisen-Schmidt Condensation | Base-catalyzed (e.g., NaOH, KOH) researchgate.net | Condensation of an acetophenone with an aromatic aldehyde. researchgate.net |
| Aldol Condensation | Base-catalyzed (e.g., potassium hydroxide) with heat nih.gov | Alternative to Claisen-Schmidt, can be performed in solid-state. nih.gov |
| Heterogeneous Acid Catalysis | Solid acid catalysts | Increased purity of end-products and reduced reaction time. nih.gov |
Contributions to Catalysis and Organocatalysis
The inherent functionalities of this compound, namely the furan ring and the oxime group, present opportunities for the development of novel catalytic systems and their application in environmentally benign chemical processes.
Both furan and oxime moieties have been independently explored for their catalytic activities. Furan derivatives can act as ligands for transition metal catalysts or participate directly in organocatalytic transformations. The lone pair of electrons on the oxygen atom of the furan ring can coordinate with metal centers, influencing the catalyst's reactivity and selectivity.
Oximes and their derivatives have been utilized as ligands in various metal-catalyzed reactions. The nitrogen and oxygen atoms of the oxime group can chelate to a metal, forming stable complexes that can catalyze a range of organic transformations. The development of catalysts based on the integrated furan-oxime structure of this compound could lead to novel catalytic systems with unique reactivity profiles.
The application of this compound and its derivatives in catalytic processes that are conducted in greener solvents, with high atom economy, and under milder reaction conditions would be a significant contribution to sustainable chemistry. researchgate.net For instance, catalytic reactions that minimize waste generation and avoid the use of hazardous reagents are highly desirable.
Advanced Materials Research and Functional Polymers
The unique chemical structure of this compound also suggests its potential as a monomer or a functional additive in the development of advanced materials and polymers. The furan ring, in particular, is a well-established building block for creating polymers with interesting thermal and mechanical properties. The presence of the conjugated system and the reactive hydroxylamine group could be exploited to introduce specific functionalities into polymeric materials. For instance, the hydroxylamine moiety could be used for cross-linking or for post-polymerization modifications, allowing for the fine-tuning of material properties.
Incorporation into Polymeric Architectures for Novel Material Properties
The unique chemical structure of this compound presents several avenues for its incorporation into polymeric architectures, potentially yielding materials with novel and desirable properties. The presence of the furan ring, a conjugated system, and a reactive hydroxylamine group allows for various polymerization and modification strategies. Furan-based polymers are gaining significant attention as sustainable alternatives to their petroleum-based counterparts, often exhibiting unique thermal, mechanical, and electronic properties. nih.govgfztb.comresearchgate.net
One primary method for incorporation is through the versatile chemistry of the furan moiety itself. The furan ring can act as a diene in Diels-Alder reactions, a cornerstone of reversible polymer chemistry. nih.govwiley-vch.de This allows for the creation of thermoreversible cross-linked networks. By reacting the furan group in this compound with a bismaleimide, for example, a thermoset material could be formed that can be de-crosslinked upon heating, allowing for reprocessing, repair, or recycling. nih.gov This "self-healing" capability is a highly sought-after property in advanced materials. researchgate.net
Furthermore, the hydroxylamine group offers a reactive handle for polymerization. Hydroxylamine and its derivatives can participate in condensation reactions. wikipedia.org It can react with aldehydes or ketones to form oxime ethers, a linkage that has been explored in dynamic covalent chemistry. rsc.orgrsc.org This "oxime click chemistry" is highly efficient and can proceed under mild conditions, making it suitable for the synthesis of various polymer structures, including step-growth polymers. rsc.org The resulting oxime linkage can also be reversible under certain conditions, adding another layer of dynamic behavior to the polymer. rsc.org
The entire molecule can also be considered a monomer for polymerization through methods that target the conjugated π-system. For instance, oxidative coupling polymerization can be used to create conjugated polymers where the furan rings are linked, although this might alter the specific structure of the side chain. gfztb.com The synthesis of conjugated polymers based on furan has been shown to yield materials with interesting optoelectronic properties. rsc.orgbit.edu.cnspiedigitallibrary.org
The incorporation of this specific compound as a pendant group onto a pre-existing polymer backbone is another viable strategy. This can be achieved by first modifying the hydroxylamine group with a polymerizable moiety, such as a methacrylate, and then copolymerizing it with other monomers. koreascience.kr This would result in a polymer decorated with the furan-containing oxime side chain, which could then be used for further modifications, such as cross-linking or surface functionalization.
The table below summarizes potential polymerization strategies and the resulting material properties.
| Polymerization Strategy | Reactive Group(s) | Potential Polymer Architecture | Key Potential Properties |
| Diels-Alder Cycloaddition | Furan ring | Cross-linked network | Thermoreversibility, Self-healing, Recyclability |
| Oxime Ether Formation | Hydroxylamine group | Linear or cross-linked polymers | Dynamic covalent bonds, Stimuli-responsive |
| Oxidative Coupling | Furan ring / Conjugated system | Conjugated polymer backbone | Electrical conductivity, Optical activity |
| Pendant Group Incorporation | Hydroxylamine (after modification) | Linear polymer with functional side chains | Tunable properties, Post-polymerization modification |
Potential in Sensor Technology or Optoelectronic Materials (if structurally pertinent)
The structure of this compound is highly pertinent to potential applications in sensor technology and optoelectronics. This is due to the combination of the electron-rich furan ring and the conjugated butenylidene system, which creates an extended π-electron network. Such conjugated systems are characteristic of organic semiconductors and are known to interact with light and electronic stimuli, forming the basis for many optoelectronic devices. researchgate.netlbl.govntu.edu.sg
In the realm of sensor technology, the oxime group (-C=N-OH) is of particular interest. Oxime-based compounds have been successfully employed as ion-selective carriers in chemical sensors. researchgate.net For example, new oxime compounds have been used to create PVC-based membrane sensors for the selective detection of metal ions like Co(II). researchgate.net The nitrogen and oxygen atoms in the oxime group of this compound can act as coordination sites for specific analytes. Upon binding of a target molecule or ion, the electronic properties of the conjugated system could be perturbed, leading to a detectable change in an optical or electrical signal. For instance, this could manifest as a change in color (colorimetric sensor) or a change in fluorescence (fluorometric sensor). Oxime-based electrochemical sensors have also been developed for the detection of organophosphates.
For optoelectronic applications, the furan ring itself is a promising building block. Polyfurans have been investigated as alternatives to polythiophenes in organic electronics due to properties such as higher fluorescence and improved solubility. researchgate.net The incorporation of furan into conjugated polymers can lead to materials with tunable bandgaps, which is crucial for applications in organic solar cells and light-emitting diodes. rsc.orglbl.gov The rigid and planar nature of the furan ring can promote tight molecular stacking and high charge mobility in the solid state. bit.edu.cnspiedigitallibrary.org
The extended conjugation in this compound, spanning from the furan ring through the butenylidene system, is expected to result in absorption and emission of light in the UV-visible range. The specific wavelengths would depend on the molecular conformation and environment. Modifying the structure, for instance by creating polymers, could shift these properties further into the visible spectrum. The inherent fluorescence of many furan-containing conjugated systems makes them candidates for use as emitters in organic light-emitting diodes (OLEDs). bit.edu.cnresearchgate.net
The table below outlines hypothetical optoelectronic properties and their relevance to potential applications, based on data for similar furan-containing conjugated molecules.
| Property | Hypothetical Value Range | Relevance to Application |
| Absorption Maximum (λmax) | 300 - 450 nm | Light harvesting in organic photovoltaics (OPV) |
| Emission Maximum (λem) | 400 - 600 nm | Emitter layer in organic light-emitting diodes (OLEDs) |
| Fluorescence Quantum Yield | 0.2 - 0.7 | Efficiency of light emission in OLEDs and fluorescent sensors |
| HOMO/LUMO Energy Levels | -5.0 to -5.8 eV / -2.5 to -3.5 eV | Determines charge injection/extraction efficiency in OPVs and OLEDs |
| Charge Carrier Mobility | 10-5 - 10-3 cm2V-1s-1 | Active layer in organic field-effect transistors (OFETs) |
Emerging Research Directions and Future Perspectives for N 4 Furan 2 Yl but 3 En 2 Ylidene Hydroxylamine Studies
Exploration of Unconventional Reactivity and Supramolecular Assembly
The unique molecular architecture of N-[4-(furan-2-yl)but-3-en-2-ylidene]hydroxylamine, which integrates a furan (B31954) ring, a conjugated enone-like system, and an oxime functionality, presents a rich playground for exploring unconventional reactivity and intricate supramolecular assemblies. The oxime group, with its dual hydrogen-bond donor and acceptor capabilities, is a well-established motif in crystal engineering, capable of forming robust hydrogen-bonded dimers and extended chain structures (catemers) acs.orgresearchgate.net. In the solid state, these interactions, primarily O-H···N=C hydrogen bonds, dictate the packing of molecules and can lead to the formation of predictable supramolecular synthons acs.orgresearchgate.net.
The presence of the furan ring and the extended π-system introduces further possibilities for non-covalent interactions, including π-π stacking and C-H···π interactions. The interplay of these forces could lead to the formation of complex and potentially functional supramolecular architectures. Furthermore, the dynamic nature of the oxime bond, which can undergo reversible formation and exchange, opens avenues for the development of dynamic covalent systems nih.govresearch-nexus.net. This could enable the construction of adaptive materials and self-healing polymers where this compound acts as a dynamic cross-linker.
From a reactivity standpoint, the conjugated system in concert with the oxime offers intriguing possibilities. Oximes are known to generate iminyl radicals under certain conditions, which can participate in a variety of transformations including cycloadditions and additions to alkenes nih.govmdpi.com. The furan moiety itself is a versatile heterocycle that can undergo a range of reactions, including electrophilic substitution and Diels-Alder reactions ias.ac.inbohrium.com. The juxtaposition of these functionalities in a single molecule could lead to novel tandem reactions or unexpected reactivity patterns, providing a fertile ground for fundamental synthetic methodology development.
Development of AI-Driven Synthesis and Reaction Prediction Models for the Compound Class
These AI tools can be broadly categorized into template-based, semi-template-based, and template-free models for retrosynthesis researchgate.net. For a relatively underexplored molecule, a combination of these approaches could be employed. Template-based methods would leverage known reactions of furan and oxime functionalities, while template-free models could uncover entirely new disconnection strategies. Furthermore, AI models can predict not only the products of a reaction but also key parameters like reaction yield and optimal conditions, thereby accelerating the experimental workflow bohrium.comijprajournal.comrsc.org.
The development of specialized AI models for this compound class would involve curating a focused dataset of reactions involving furan rings, conjugated systems, and oximes. This dataset would then be used to train neural networks, such as graph neural networks (GNNs) that can effectively represent molecular structures and their transformations nih.gov. Such models could predict the reactivity of different positions on the molecule, suggest suitable reagents and catalysts, and even design multi-step synthetic pathways from commercially available starting materials. The integration of AI in the synthesis of this compound would not only streamline its production but also pave the way for the discovery of new analogues with tailored properties.
Integration of Computational and Experimental Approaches for Accelerated Discovery
A synergistic approach that combines computational modeling with experimental validation is poised to significantly accelerate the discovery and development of new applications for this compound. Density Functional Theory (DFT) calculations have proven to be a powerful tool for elucidating the structure, reactivity, and electronic properties of oximes and furan derivatives acs.orgresearchgate.netresearch-nexus.netnih.govnih.gov. For the target molecule, DFT can be employed to predict key parameters such as geometric isomers (E/Z) of the oxime, rotational barriers, and the distribution of electron density. This information is crucial for understanding its intrinsic reactivity and potential interaction sites for supramolecular assembly.
Computational studies can also be used to model reaction mechanisms, providing insights into transition states and activation energies for various potential transformations researchgate.netresearch-nexus.netnih.gov. This predictive capability can guide the design of experiments, saving time and resources by focusing on the most promising reaction conditions. For instance, DFT calculations could help in selecting the appropriate catalysts or reagents for a desired chemical transformation.
The computational predictions would then be validated and refined through experimental studies. Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the precise three-dimensional structure of the molecule and its conformers in the solid state and in solution, respectively nih.gov. These experimental data provide a crucial benchmark for the computational models. The integration of these approaches creates a powerful feedback loop: experimental results refine the computational models, which in turn generate new hypotheses to be tested experimentally. This iterative process of prediction and validation is a cornerstone of modern chemical research and will be instrumental in unlocking the full potential of this compound.
Sustainable and Scalable Synthetic Methodologies for Industrial Relevance
For this compound to find widespread application, the development of sustainable and scalable synthetic methodologies is paramount. A promising avenue lies in the utilization of biomass-derived feedstocks. Furan derivatives, such as furfural (B47365), can be produced from the dehydration of pentose (B10789219) sugars found in agricultural waste and lignocellulosic biomass nih.govresearch-nexus.netnih.gov. This provides a renewable starting point for the synthesis of the target molecule, aligning with the principles of green chemistry.
The subsequent steps in the synthesis would also need to be optimized for sustainability and scalability. The formation of the carbon-carbon bond to create the butenone backbone and the final oximation step are key areas for improvement. Traditional methods for oxime synthesis often involve the use of hydroxylamine (B1172632) salts, which can generate stoichiometric amounts of waste rsc.org. Greener alternatives are being actively explored, including solvent-free "grindstone" chemistry, which involves the simple grinding of reactants, and the use of natural acids as catalysts bohrium.comijprajournal.comnih.gov.
Furthermore, the implementation of continuous flow chemistry offers significant advantages for industrial-scale production. Flow reactors allow for precise control over reaction parameters such as temperature and pressure, leading to improved yields, enhanced safety, and reduced waste generation acs.orgresearchgate.netnih.govfigshare.com. A continuous flow process for the synthesis of this compound could involve the sequential in-line formation of the ketone intermediate followed by oximation, potentially with integrated purification steps. Such a process would represent a significant step towards the economically viable and environmentally responsible production of this compound.
Investigation of Solid-State Reactivity and Phase Transformations
The solid-state behavior of this compound presents an intriguing area for future investigation. The arrangement of molecules in the crystal lattice, governed by the supramolecular interactions discussed in section 7.1, can significantly influence its reactivity. Solid-state reactions, often initiated by stimuli such as heat or light, can lead to products that are different from those obtained in solution due to the constrained environment of the crystal.
For instance, the conjugated system and the oxime functionality could potentially undergo photochemical reactions in the solid state, such as [2+2] cycloadditions, if the molecules are favorably aligned in the crystal lattice. The study of such topochemical reactions would require a detailed understanding of the crystal packing, which can be obtained through single-crystal X-ray diffraction.
Furthermore, the compound may exhibit interesting phase transformations upon changes in temperature or pressure. Polymorphism, the ability of a compound to exist in multiple crystal forms, can have a profound impact on its physical properties, including solubility, melting point, and stability. The investigation of polymorphism in this compound could be carried out using techniques such as differential scanning calorimetry (DSC) and variable-temperature X-ray diffraction. Understanding the solid-state behavior of this compound is not only of fundamental scientific interest but could also have practical implications for its storage, formulation, and material applications.
Q & A
Q. What are the recommended synthetic routes for N-[4-(furan-2-yl)but-3-en-2-ylidene]hydroxylamine, and how can reaction efficiency be optimized?
- Methodological Answer : Palladium-catalyzed hydroamination is a robust approach for synthesizing enamine derivatives of hydroxylamine. For example, hydroxylamine derivatives (e.g., O-benzyl or O-trityl protected) can react with alkenes in the presence of Pd catalysts to form allylic amines, as demonstrated in similar systems . Key optimization steps include:
- Catalyst selection : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands (e.g., Xantphos).
- Protecting groups : Use of trityl or benzyl groups to stabilize intermediates.
- Solvent and temperature : Toluene or dioxane at 80–100°C for 12–24 hours.
Purification via column chromatography or recrystallization is recommended for isolating the target compound.
Q. Which characterization techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- X-ray crystallography : The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography, providing precise bond lengths and angles . ORTEP-3 can generate thermal ellipsoid diagrams to visualize molecular geometry .
- Spectroscopy : High-resolution NMR (¹H/¹³C) can resolve the enamine (C=N) and furan proton signals. For example, the furan C-H protons typically appear at δ 6.2–7.4 ppm in CDCl₃.
- Mass spectrometry : ESI-MS or HRMS to confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺).
Q. How can density functional theory (DFT) be applied to predict electronic properties or reaction pathways?
- Methodological Answer : Hybrid functionals (e.g., B3LYP) with exact exchange terms are effective for modeling enamine systems. For example:
- Geometry optimization : Use a 6-31G(d,p) basis set to minimize energy.
- Electronic properties : Calculate HOMO-LUMO gaps to predict reactivity .
- Thermochemistry : Atomization energy calculations (average error ±2.4 kcal/mol) validate experimental thermochemical data .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and computational predictions?
- Methodological Answer :
- Scenario : Discrepancies in NMR chemical shifts (e.g., enamine vs. imine tautomers).
- Resolution :
Dynamic NMR : Monitor temperature-dependent shifts to identify tautomerization.
X-ray crystallography : Definitive structural assignment using SHELXL-refined data .
DFT-NMR correlation : Compare computed (B3LYP/6-311++G(d,p)) and experimental shifts .
Q. What strategies are effective for studying the reactivity of the furan and hydroxylamine moieties?
- Methodological Answer :
- Furan reactivity : Electrophilic substitution (e.g., nitration, halogenation) at the α-position can be monitored via HPLC or in situ IR. The furan’s conjugated diene system may also participate in Diels-Alder reactions .
- Hydroxylamine reactivity : Acylation (e.g., with benzoyl chloride in alkaline conditions) forms stable derivatives for isolation . Reductive cleavage (e.g., Zn/HCl) can regenerate free amines for downstream applications .
Q. What mechanistic insights are critical for optimizing catalytic synthesis of this compound?
- Methodological Answer :
- Catalytic cycle : Pd(0) undergoes oxidative addition with hydroxylamine derivatives, followed by alkene insertion and reductive elimination .
- Key parameters :
- Ligand effects : Bulky ligands improve regioselectivity for the enamine product.
- Solvent polarity : Non-polar solvents (e.g., toluene) favor intramolecular cyclization.
- Kinetic studies : Use stopped-flow UV-Vis to monitor intermediate formation.
Safety and Handling
Q. What safety precautions are recommended for handling hydroxylamine derivatives?
- Methodological Answer :
- Toxicity : Hydroxylamine derivatives may release NOₓ upon decomposition . Use fume hoods and PPE (gloves, goggles).
- Storage : Store in inert atmosphere (N₂/Ar) at –20°C to prevent oxidation.
- First aid : For skin contact, wash with water and consult a physician immediately .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
